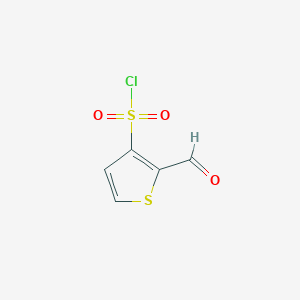

2-Formylthiophene-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

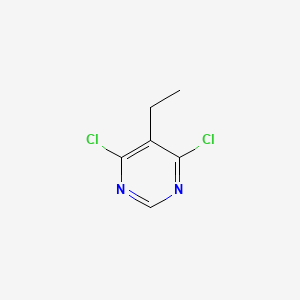

2-Formylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClO3S2 and a molecular weight of 210.66 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Formylthiophene-3-sulfonyl chloride is 1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Formylthiophene-3-sulfonyl chloride is a liquid at room temperature . . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Synthesis of Advanced Materials

2-Formylthiophene-3-sulfonyl chloride has shown potential as a precursor in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles, which are known for their enhanced conductivity and processability. These nanoparticles are created through oxidative polymerization in solutions, where the role of sulfonyl chloride derivatives can be critical for the polymerization process. Such materials have applications in electronics, including solar cells and displays, due to their electrical properties and stability (J. Choi et al., 2004).

Catalytic Applications

Research has also highlighted the use of sulfonyl chloride derivatives in catalytic processes. For example, sulfonic acid functionalized pyridinium chloride, synthesized from sulfonyl chloride precursors, has been employed as an efficient catalyst for the solvent-free synthesis of complex organic molecules. This illustrates the role of sulfonyl chlorides in facilitating chemical transformations that are significant in the production of pharmaceuticals and fine chemicals (A. Moosavi‐Zare et al., 2013).

Chemical Synthesis Building Blocks

The development of functional aromatic multisulfonyl chlorides and their precursors demonstrates the versatility of sulfonyl chloride derivatives, including 2-Formylthiophene-3-sulfonyl chloride, in organic synthesis. These compounds serve as essential building blocks for the preparation of complex organic molecules, such as dendritic structures, through various synthetic strategies. This highlights their importance in the fields of material science and pharmaceutical chemistry, where they can lead to new materials and drugs (V. Percec et al., 2001).

Environmental Applications

Sulfonyl chloride derivatives are used in the synthesis of environmentally friendly catalysts for processes such as the deep desulfurization of fuels. These catalysts, synthesized from sulfonyl chlorides, enable the efficient removal of sulfur from fuels, which is crucial for reducing pollution and meeting environmental standards. This application underscores the role of sulfonyl chloride derivatives in green chemistry and environmental protection (Xinai Cui et al., 2012).

特性

IUPAC Name |

2-formylthiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVOFBIHFFUPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)

![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)